

Confirming the crystal structure of 1,3,5-Triphenylbenzene using single-crystal XRD

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Compound of Interest

Compound Name: 1,3,5-Triphenylbenzene

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A Comparative Guide to Confirming the Crystal Structure of 1,3,5-Triphenylbenzene

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (XRD) and alternative methods for confirming the crystal structure of **1,3,5-Triphenylbenzene**, a key building block in various chemical applications. Experimental data and detailed protocols are presented to support this analysis.

Unambiguous Structure Determination with Single-Crystal XRD

Single-crystal X-ray diffraction is the definitive method for elucidating the atomic arrangement within a crystalline solid. This technique provides unparalleled accuracy in determining bond lengths, bond angles, and overall molecular conformation.

Crystallographic Data for 1,3,5-Triphenylbenzene

The crystallographic parameters for **1,3,5-Triphenylbenzene**, as determined by single-crystal XRD, are summarized in the table below. These values represent the fundamental unit of the crystal lattice and the symmetry of the molecular packing.

Parameter	Value	Reference
Crystal System	Orthorhombic	[1][2]
Space Group	Pna2 ₁	[1][2]
Unit Cell Dimensions		
a	7.55 Å	[1]
b	19.76 Å	[1]
c	11.22 Å	[1]
Molecules per Unit Cell (Z)	4	[1]
Calculated Density	1.205 g/cm ³	[1]

Experimental Protocol for Single-Crystal XRD Analysis

The process of determining a crystal structure using single-crystal XRD follows a well-defined workflow, from crystal preparation to data analysis.

- **Crystal Growth and Selection:** High-quality single crystals of **1,3,5-Triphenylbenzene** are essential for successful XRD analysis. Slow evaporation of a saturated solution (e.g., in ether or an ether/alcohol mixture) is a common method for growing suitable crystals.[1] A well-formed crystal with sharp faces and dimensions on the order of 0.1-0.5 mm is selected under a microscope.
- **Mounting and Data Collection:** The selected crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference

between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

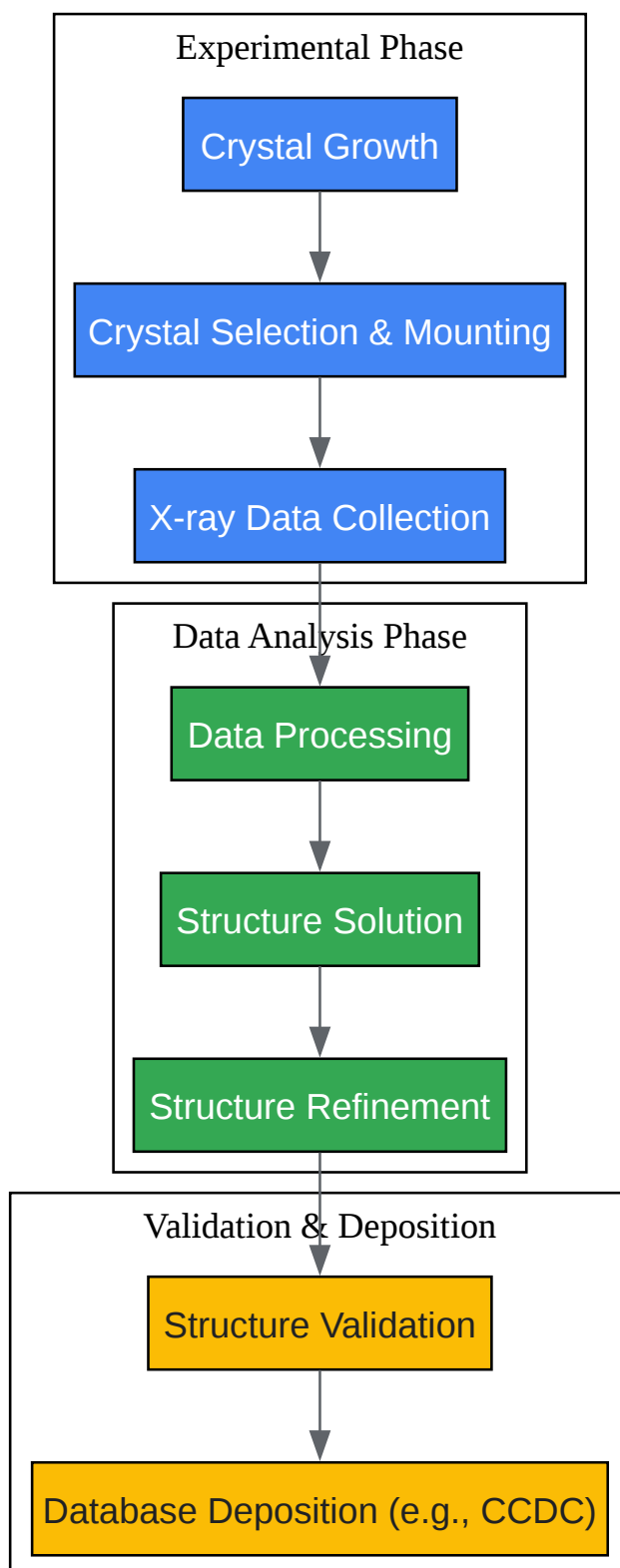
Alternative Methods for Crystal Structure Analysis

While single-crystal XRD is the gold standard, several alternative techniques can provide valuable structural information, particularly when suitable single crystals are not available.

- **Powder X-ray Diffraction (PXRD):** This technique is used for polycrystalline samples.^[3] While it does not provide the same level of detail as single-crystal XRD, PXRD is excellent for phase identification and can be used for structure determination through methods like Rietveld refinement, especially when a plausible structural model is available.^[4]
- **Three-Dimensional Electron Diffraction (3DED):** A powerful technique for analyzing nanocrystalline materials that are too small for conventional X-ray diffraction.^[5] 3DED can provide complete crystal structures from sub-micron sized crystals.
- **Crystal Structure Prediction (CSP):** Computational methods are used to predict the most stable crystal packing arrangements of a molecule.^[5] When combined with experimental powder diffraction data, CSP can be a powerful tool for structure elucidation.
- **Magnetically Textured Powders:** For certain materials, applying a strong magnetic field during sample preparation can induce a preferential orientation of the microcrystals. This "texturing" can simplify the diffraction pattern and facilitate structure determination from powder data.^{[6][7]}

Experimental Workflow: Single-Crystal XRD

The following diagram illustrates the key stages involved in determining a crystal structure using single-crystal X-ray diffraction.



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Workflow for single-crystal X-ray diffraction analysis.

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